3,4,5,6-Tetrahydrophthalic anhydride

Catalog No.
S603930
CAS No.
2426-02-0
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrahydrophthalic anhydride

CAS Number

2426-02-0

Product Name

3,4,5,6-Tetrahydrophthalic anhydride

IUPAC Name

4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H2

InChI Key

HMMBJOWWRLZEMI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)OC2=O

Synonyms

3,4,5,6-tetrahydrophthalic acid anhydride

Canonical SMILES

C1CCC2=C(C1)C(=O)OC2=O

The exact mass of the compound 3,4,5,6-Tetrahydrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61333. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

3,4,5,6-Tetrahydrophthalic anhydride (also known as 1-cyclohexene-1,2-dicarboxylic anhydride) is a high-purity cycloaliphatic anhydride widely utilized as a premium epoxy curing agent and a critical synthetic intermediate [1]. Characterized by a melting point of 69–73 °C, it exists as a white crystalline powder at room temperature [2]. In industrial procurement, it is primarily selected for its ability to impart excellent electrical insulation, high thermal stability, and superior UV resistance to cured epoxy resins, as well as its unique tetrasubstituted double bond which serves as a reactive site for the synthesis of advanced agrochemicals and specialty polymers [1].

Substituting 3,4,5,6-tetrahydrophthalic anhydride with common alternatives like phthalic anhydride (PA) or methyltetrahydrophthalic anhydride (MTHPA) often leads to application failure [2]. Phthalic anhydride contains an aromatic ring that strongly absorbs UV light, causing rapid yellowing and degradation in optical or outdoor epoxy applications [2]. Conversely, while MTHPA is a common cycloaliphatic substitute, it is a liquid at room temperature, rendering it entirely unsuitable for dry-blended powder coatings that require solid hardeners to prevent premature agglomeration. Furthermore, fully saturated analogs like hexahydrophthalic anhydride (HHPA) lack the reactive double bond necessary for downstream functionalization in agrochemical synthesis, and highly methylated analogs exhibit drastically higher occupational sensitization risks [1].

Occupational Safety and Sensitization Potential

In industrial handling of acid anhydrides, occupational asthma and sensitization are major procurement concerns. Animal model studies evaluating the structure-activity relationships of organic acid anhydrides demonstrate that 3,4,5,6-tetrahydrophthalic anhydride (THPA3456) exhibits a significantly lower sensitizing potential compared to methylated and aromatic analogs[1]. In intradermal immunization models, THPA3456 sensitized only 33% (3/9) of subjects, whereas methyl-substituted analogs (MTHPA) and phthalic anhydride (PA) triggered specific IgG and IgE antibody formation in nearly all subjects [1]. The addition of a methyl group drastically enhances immunogenicity, making the unmethylated 3,4,5,6-THPA a safer baseline choice for large-scale handling [1].

Evidence DimensionSensitization rate (IgG/IgE response in animal models)
Target Compound Data33% sensitization (3/9 subjects) with very low specific antibody titers
Comparator Or BaselineMethyltetrahydrophthalic anhydride (MTHPA) and Phthalic Anhydride (PA): ~100% sensitization with significantly elevated specific IgG/IgE
Quantified Difference67% reduction in sensitization incidence compared to methylated/aromatic baselines
Conditions0.3 M intradermal immunization in guinea pig models

Lower immunogenicity reduces the risk of occupational asthma and allergic contact dermatitis, lowering facility safety overhead and worker compensation risks.

Formulation Compatibility in Powder Coatings

The physical state of the curing agent dictates the manufacturing process for epoxy resins. 3,4,5,6-Tetrahydrophthalic anhydride is a crystalline solid with a melting point of 69–73 °C [1], whereas its widely used derivative, methyltetrahydrophthalic anhydride (MTHPA), is a liquid at room temperature. For epoxy powder coatings, liquid hardeners cause immediate caking and fail dry-blending processes. The solid state of 3,4,5,6-THPA allows it to be uniformly co-milled with solid epoxy resins, ensuring a stable, free-flowing powder that only crosslinks upon thermal activation above its melting point [1].

Evidence DimensionMelting Point / Phase at 25 °C
Target Compound DataSolid (Melting point 69–73 °C)
Comparator Or BaselineMTHPA: Liquid (Melting point < 0 °C)
Quantified Difference>70 °C difference in melting point, shifting phase from liquid to solid
ConditionsStandard ambient temperature and pressure (25 °C, 1 atm)

Procurement teams must select the solid THPA over liquid MTHPA for any dry-blend powder coating or hot-melt casting application to ensure processability.

Optical Clarity and UV Resistance in Cured Epoxies

When selecting hardeners for LED encapsulation or outdoor composite insulators, UV stability is critical. Aromatic anhydrides like phthalic anhydride (PA) contain conjugated pi-systems that absorb ultraviolet light, leading to rapid photo-oxidation and severe yellowing of the cured epoxy [1]. 3,4,5,6-Tetrahydrophthalic anhydride is a cycloaliphatic compound lacking this aromaticity. Consequently, epoxy resins cured with 3,4,5,6-THPA exhibit significantly higher optical clarity and resistance to UV-induced discoloration over time compared to PA-cured baselines, while maintaining equivalent or superior electrical insulation properties [1].

Evidence DimensionUV-induced discoloration (Yellowing index)
Target Compound DataHigh optical clarity with minimal UV absorption
Comparator Or BaselinePhthalic Anhydride (PA): High UV absorption leading to rapid yellowing
Quantified DifferenceElimination of the aromatic chromophore prevents photo-oxidative degradation
ConditionsCured epoxy resin under prolonged UV exposure

Essential for optical applications, LED potting, and outdoor electrical insulators where long-term transparency and color stability are required.

Chemical Reactivity for Downstream Functionalization

As a chemical intermediate, 3,4,5,6-tetrahydrophthalic anhydride offers a unique structural advantage over fully saturated analogs like hexahydrophthalic anhydride (HHPA). It contains a tetrasubstituted 1-cyclohexene double bond, which serves as a highly reactive site for subsequent chemical modifications such as epoxidation, halogenation, or ene-reactions . This specific unsaturation is an absolute requirement when synthesizing complex agrochemicals, such as the insecticide tetramethrin, where the double bond is retained in the final active ingredient. HHPA cannot undergo these reactions, making 3,4,5,6-THPA irreplaceable in these synthetic routes .

Evidence DimensionPresence of reactive double bond
Target Compound DataContains a reactive 1-cyclohexene double bond
Comparator Or BaselineHexahydrophthalic Anhydride (HHPA): Fully saturated (no double bonds)
Quantified DifferenceEnables addition reactions (epoxidation, halogenation) impossible with HHPA
ConditionsStandard organic synthesis conditions for alkene functionalization

Buyers sourcing precursors for tetramethrin or functionalized polymers must procure THPA, as saturated analogs like HHPA are chemically inert at the ring.

Solid-State Epoxy Powder Coatings

Due to its solid crystalline form (melting point 69-73 °C), 3,4,5,6-tetrahydrophthalic anhydride is the ideal hardener for dry-blended epoxy powder coatings, avoiding the caking and agglomeration issues caused by liquid anhydrides like MTHPA [1].

Agrochemical Active Ingredient Synthesis

Serves as an irreplaceable precursor for the synthesis of tetramethrin and other pesticides, utilizing its internal 1-cyclohexene double bond for specific structural integration that fully saturated analogs cannot achieve .

Optical and LED Epoxy Encapsulation

Replaces aromatic hardeners like phthalic anhydride in optical applications, providing a cured resin matrix that resists UV-induced yellowing and maintains high light transmittance over prolonged outdoor exposure [2].

Low-Sensitization Industrial Resins

Selected for large-scale manufacturing environments where reducing the risk of occupational asthma and worker sensitization is a priority, outperforming highly immunogenic methylated anhydrides in safety profiles [3].

XLogP3

1.3

Melting Point

74.0 °C

UNII

01D3M89A2W

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

2426-02-0

Wikipedia

3,4,5,6-tetrahydrophthalic anhydride

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types